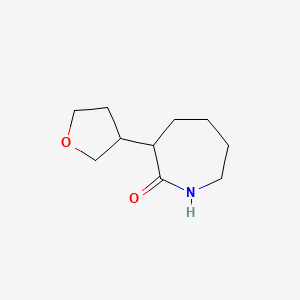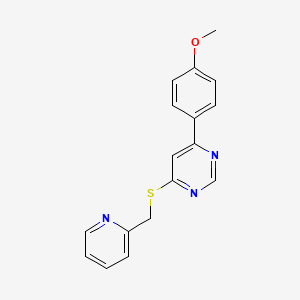![molecular formula C10H12ClNO2 B2465600 Methyl 3-[(3-chlorophenyl)amino]propanoate CAS No. 42313-47-3](/img/structure/B2465600.png)
Methyl 3-[(3-chlorophenyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[(3-chlorophenyl)amino]propanoate” is a chemical compound with the molecular formula C10H12ClNO2 . It is related to other compounds such as “methyl (S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride” and “methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate” which have similar structures .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(3-chlorophenyl)amino]propanoate” consists of a propanoate ester group attached to a 3-chlorophenyl group and an amino group . The exact 3D structure is not provided in the search results.Scientific Research Applications
GABAB Receptor Antagonism
Methyl 3-[(3-chlorophenyl)amino]propanoate has been studied for its potential as a GABAB receptor antagonist. Research by Abbenante, Hughes, and Prager (1997) explored the synthesis of related compounds which demonstrated weak specific antagonism at the GABAB receptor. This suggests potential applications in neuroscience research, particularly in studying GABAergic signaling (Abbenante et al., 1997).
Fluorescent Derivatisation Agent
In bioanalytical chemistry, the compound has been explored for its use as a fluorescent derivatising agent. Frade et al. (2007) demonstrated that coupling it with amino acids results in derivatives with strong fluorescence, useful in biological assays and molecular labeling (Frade et al., 2007).
Synthesis of Key Pharmaceutical Intermediates
Zhong et al. (1999) described an efficient synthesis method for a key pharmaceutical intermediate, using a compound similar to Methyl 3-[(3-chlorophenyl)amino]propanoate. This research contributes to the development of new pharmaceuticals, particularly those targeting platelet receptors (Zhong et al., 1999).
Structural Analysis
The structural analysis of compounds similar to Methyl 3-[(3-chlorophenyl)amino]propanoate provides insights into molecular conformations and intermolecular interactions, as demonstrated in studies by Gowda et al. (2009) and Chen et al. (2014). Such research is vital for understanding the chemical behavior and potential applications of these compounds (Gowda et al., 2009); (Chen et al., 2014).
Corrosion Inhibition
The application of derivatives of Methyl 3-[(3-chlorophenyl)amino]propanoate in corrosion inhibition was investigated by Vikneshvaran and Velmathi (2017). They found that these compounds effectively inhibit corrosion of stainless steel in acidic environments, indicating potential industrial applications (Vikneshvaran & Velmathi, 2017).
Potential Anticancer Activity
Rayes et al. (2019) synthesized derivatives of Methyl 3-[(3-chlorophenyl)amino]propanoate with potential anticancer activity. These compounds showed inhibitory actions on cancer cells, opening pathways for further research in oncology (Rayes et al., 2019).
Herbicidal Applications
Shimabukuro et al. (1978) studied a compound structurally related to Methyl 3-[(3-chlorophenyl)amino]propanoate for its herbicidal effects on certain crops, providing insights into agricultural applications (Shimabukuro et al., 1978).
Antibacterial Properties
Research by Hu et al. (2006) on amino-heterocyclic compounds related to Methyl 3-[(3-chlorophenyl)amino]propanoate revealed potential antibacterial activities, indicating possible uses in antimicrobial research (Hu et al., 2006).
Biocatalysis in Pharmaceutical Synthesis
Li et al. (2013) used a compound structurally similar to Methyl 3-[(3-chlorophenyl)amino]propanoate in biocatalysis, an important process in pharmaceutical synthesis. Their work contributes to the development of enantiopure pharmaceutical intermediates (Li et al., 2013).
Nonlinear Optical Applications
Zhang et al. (1994) investigated the growth of crystals containing a compound similar to Methyl 3-[(3-chlorophenyl)amino]propanoate for applications in nonlinear optics, crucial for developing optical devices (Zhang et al., 1994).
Synthesis and Structure-Activity Correlations
Scott et al. (1993) synthesized and evaluated analogs of Methyl 3-[(3-chlorophenyl)amino]propanoate for anticonvulsant activity, providing valuable structure-activity correlations in drug development (Scott et al., 1993).
properties
IUPAC Name |
methyl 3-(3-chloroanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIGGVNFTOYVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-chlorophenyl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

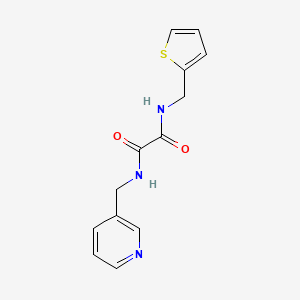
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)
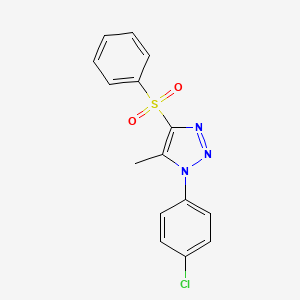
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

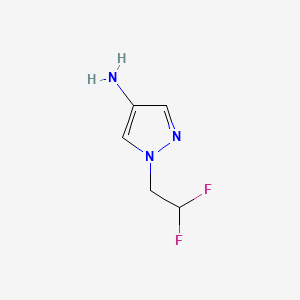
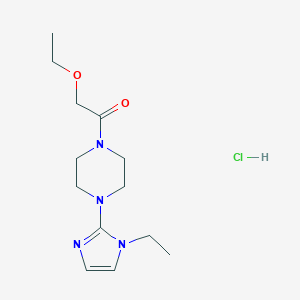
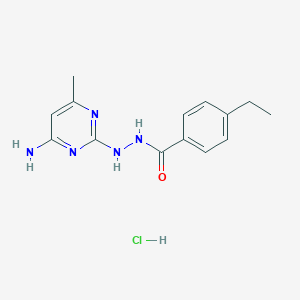
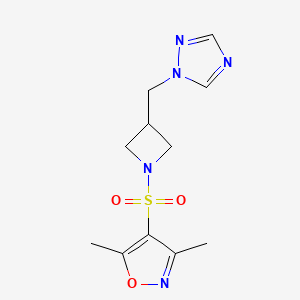
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)
